Cas no 120158-17-0 (2-Propanol, 1-mercapto-, (S)-)

2-Propanol, 1-mercapto-, (S)- Chemical and Physical Properties
Names and Identifiers
-
- 2-Propanol, 1-mercapto-, (S)-
- 2-Propanol, 1-mercapto-, (S)- (9CI)
- (2S)-1-sulfanylpropan-2-ol
- EN300-373520
- 879-719-4
- 120158-17-0
-
- Inchi: InChI=1S/C3H8OS/c1-3(4)2-5/h3-5H,2H2,1H3/t3-/m0/s1
- InChI Key: FETFXNFGOYOOSP-VKHMYHEASA-N
Computed Properties
- Exact Mass: 92.02958605Da
- Monoisotopic Mass: 92.02958605Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 5
- Rotatable Bond Count: 1
- Complexity: 22.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 21.2Ų
2-Propanol, 1-mercapto-, (S)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-373520-0.25g |
(2S)-1-sulfanylpropan-2-ol |
120158-17-0 | 95% | 0.25g |
$524.0 | 2023-03-02 | |
Enamine | EN300-373520-0.5g |
(2S)-1-sulfanylpropan-2-ol |
120158-17-0 | 95% | 0.5g |
$824.0 | 2023-03-02 | |
Enamine | EN300-373520-5.0g |
(2S)-1-sulfanylpropan-2-ol |
120158-17-0 | 95% | 5.0g |
$3065.0 | 2023-03-02 | |
Enamine | EN300-373520-10.0g |
(2S)-1-sulfanylpropan-2-ol |
120158-17-0 | 95% | 10.0g |
$4545.0 | 2023-03-02 | |
Enamine | EN300-373520-0.05g |
(2S)-1-sulfanylpropan-2-ol |
120158-17-0 | 95% | 0.05g |
$245.0 | 2023-03-02 | |
Enamine | EN300-373520-0.1g |
(2S)-1-sulfanylpropan-2-ol |
120158-17-0 | 95% | 0.1g |
$366.0 | 2023-03-02 | |
1PlusChem | 1P01BUOA-500mg |
(2S)-1-sulfanylpropan-2-ol |
120158-17-0 | 95% | 500mg |
$1081.00 | 2023-12-26 | |
1PlusChem | 1P01BUOA-5g |
(2S)-1-sulfanylpropan-2-ol |
120158-17-0 | 95% | 5g |
$3851.00 | 2023-12-26 | |
1PlusChem | 1P01BUOA-2.5g |
(2S)-1-sulfanylpropan-2-ol |
120158-17-0 | 95% | 2.5g |
$2622.00 | 2023-12-26 | |
1PlusChem | 1P01BUOA-10g |
(2S)-1-sulfanylpropan-2-ol |
120158-17-0 | 95% | 10g |
$5680.00 | 2023-12-26 |
2-Propanol, 1-mercapto-, (S)- Related Literature
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
-
4. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
Additional information on 2-Propanol, 1-mercapto-, (S)-
Introduction to 2-Propanol, 1-mercapto-, (S)- (CAS No. 120158-17-0)
2-Propanol, 1-mercapto-, (S)- (CAS No. 120158-17-0) is a chiral thiol compound that has gained significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, also known as (S)-1-Mercaptopropan-2-ol, is a versatile building block for the synthesis of various biologically active molecules and functional materials. Its unique combination of a chiral center and a thiol group makes it an important intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.
The chiral nature of (S)-1-Mercaptopropan-2-ol is crucial for its applications in asymmetric synthesis. Chirality is a fundamental concept in organic chemistry and biochemistry, where the spatial arrangement of atoms around a central carbon atom can significantly influence the biological activity and properties of a molecule. The (S)-enantiomer of this compound is particularly valuable because it can be used to introduce chirality into other molecules through stereoselective reactions, leading to the production of enantiomerically pure compounds.
The thiol group in (S)-1-Mercaptopropan-2-ol is highly reactive and can participate in a wide range of chemical reactions, including nucleophilic substitution, oxidation, and metal coordination. This reactivity makes it useful in the synthesis of sulfides, disulfides, and other sulfur-containing compounds. Additionally, the thiol group can form stable complexes with various metals, which is advantageous in the development of metal-based catalysts and coordination polymers.
In medicinal chemistry, (S)-1-Mercaptopropan-2-ol has been explored as a precursor for the synthesis of drug candidates with potential therapeutic applications. Recent studies have shown that derivatives of this compound exhibit promising activities against various diseases, including cancer, neurodegenerative disorders, and infectious diseases. For example, researchers have synthesized prodrugs containing the (S)-enantiomer to improve their pharmacokinetic properties and reduce side effects.
In the field of materials science, (S)-1-Mercaptopropan-2-ol has been used to functionalize surfaces and nanoparticles. The thiol group can form self-assembled monolayers (SAMs) on gold surfaces, which are widely used in sensor technology and nanotechnology. These SAMs can be further modified with other functional groups to create surfaces with specific chemical or biological properties. The chiral nature of the compound also allows for the creation of chiral surfaces and nanoparticles, which have potential applications in enantioselective catalysis and chiral separation techniques.
The synthesis of (S)-1-Mercaptopropan-2-ol typically involves asymmetric reduction or resolution methods to achieve high enantiomeric purity. One common approach is the asymmetric hydrogenation of an appropriate prochiral substrate using a chiral catalyst. Another method involves the resolution of racemic mixtures using chiral resolving agents or enzymes. Advances in asymmetric catalysis have led to more efficient and environmentally friendly synthetic routes for producing this compound on both laboratory and industrial scales.
The safety and handling of (S)-1-Mercaptopropan-2-ol are important considerations for researchers working with this compound. While it is not classified as a hazardous material under most regulatory frameworks, proper precautions should be taken to avoid skin contact and inhalation due to its potential irritant properties. It is recommended to handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE) such as gloves and safety goggles.
In conclusion, (S)-1-Mercaptopropan-2-ol (CAS No. 120158-17-0) is a valuable chiral thiol compound with diverse applications in organic synthesis, medicinal chemistry, and materials science. Its unique combination of chirality and reactivity makes it an essential building block for the development of new drugs, functional materials, and advanced technologies. Ongoing research continues to uncover new possibilities for its use in various scientific disciplines.
120158-17-0 (2-Propanol, 1-mercapto-, (S)-) Related Products
- 2029668-01-5(1-Octene, 5-(chloromethyl)-7-methyl-)
- 2640978-11-4(4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine)
- 1234504-26-7(Methyl 5,6-dimethylpyrazine-2-carboxylate)
- 1784379-72-1([1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methanamine)
- 1797081-92-5(1-(2,3-dimethylphenyl)-3-{[2-(morpholin-4-yl)pyrimidin-4-yl]methyl}urea)
- 943830-32-8(1-(3-Bromo-2,6-dichlorophenyl)ethanol)
- 1286728-46-8(N-(3-nitrophenyl)-1-6-(1H-pyrazol-1-yl)pyridazin-3-ylpiperidine-3-carboxamide)
- 1602497-77-7(2-hydroxy-2-4-(trifluoromethyl)pyridin-3-ylacetic acid)
- 361478-96-8(4-[bis(2-methylpropyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide)
- 900009-38-3(3-3-(1,3-benzoxazol-2-ylsulfanyl)propyl-1-(1,3-thiazol-2-yl)urea)




